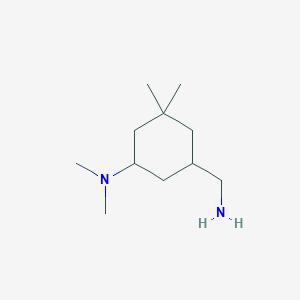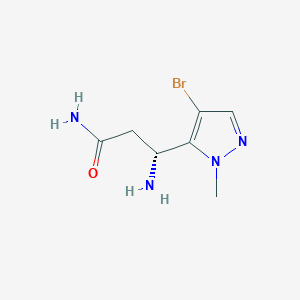
1-(3-Bromopropyl)-2-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromopropyl)-2-nitrobenzene is an organic compound with the molecular formula C9H10BrNO2 It is characterized by a benzene ring substituted with a nitro group at the second position and a bromopropyl group at the first position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(3-Bromopropyl)-2-nitrobenzene can be synthesized through a multi-step process. One common method involves the nitration of 1-bromo-2-nitrobenzene followed by the alkylation with 1,3-dibromopropane. The reaction typically requires a strong acid catalyst such as sulfuric acid and is conducted under controlled temperature conditions to ensure the desired substitution pattern.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of microwave irradiation has also been explored to accelerate the reaction rates and improve efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Bromopropyl)-2-nitrobenzene undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or using metal hydrides.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in an aprotic solvent like dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas with a palladium on carbon catalyst or sodium borohydride in ethanol.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Nucleophilic Substitution: Depending on the nucleophile, products can include 1-(3-aminopropyl)-2-nitrobenzene, 1-(3-thiopropyl)-2-nitrobenzene, etc.
Reduction: 1-(3-Bromopropyl)-2-aminobenzene.
Oxidation: Products vary based on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-(3-Bromopropyl)-2-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used to study the effects of nitroaromatic compounds on biological systems, including their potential mutagenic and carcinogenic properties.
Medicine: Research into its derivatives may lead to the development of new therapeutic agents.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-(3-Bromopropyl)-2-nitrobenzene primarily involves its reactivity due to the presence of the nitro and bromopropyl groups. The nitro group is electron-withdrawing, making the benzene ring more susceptible to nucleophilic attack. The bromopropyl group serves as a good leaving group, facilitating substitution reactions. The compound’s effects in biological systems are often related to its ability to form reactive intermediates that can interact with cellular components.
Comparaison Avec Des Composés Similaires
1-(3-Bromopropyl)-4-nitrobenzene: Similar structure but with the nitro group at the para position.
1-(3-Chloropropyl)-2-nitrobenzene: Chlorine instead of bromine, affecting reactivity and physical properties.
1-(3-Bromopropyl)-2-aminobenzene: Amino group instead of nitro, leading to different chemical behavior.
Uniqueness: 1-(3-Bromopropyl)-2-nitrobenzene is unique due to the specific positioning of its functional groups, which influences its reactivity and potential applications. The combination of a nitro group and a bromopropyl group on the benzene ring provides a versatile platform for further chemical modifications.
Propriétés
Numéro CAS |
63307-45-9 |
|---|---|
Formule moléculaire |
C9H10BrNO2 |
Poids moléculaire |
244.08 g/mol |
Nom IUPAC |
1-(3-bromopropyl)-2-nitrobenzene |
InChI |
InChI=1S/C9H10BrNO2/c10-7-3-5-8-4-1-2-6-9(8)11(12)13/h1-2,4,6H,3,5,7H2 |
Clé InChI |
QPXACXPMHQWISG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CCCBr)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(R)-2-Amino-2-(benzo[B]thiophen-2-YL)acetic acid](/img/structure/B13086603.png)





![3-[(2-Bromophenyl)methoxy]-4-iodooxolane](/img/structure/B13086614.png)

![2,3-Dihydro-benzo[1,4]dioxine-6-sulfonicacidchloro-phenyl-methyleneamid+](/img/structure/B13086633.png)




